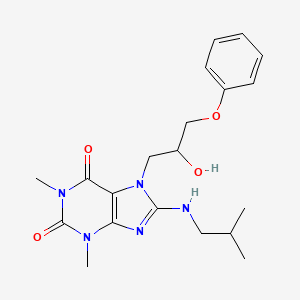

7-(2-hydroxy-3-phenoxypropyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

This compound belongs to the 1,3-dimethylxanthine class, characterized by substitutions at positions 7 and 8 of the purine-2,6-dione scaffold. The 7-position is modified with a 2-hydroxy-3-phenoxypropyl group, while the 8-position features an isobutylamino moiety. Such substitutions are critical for modulating biological activity, solubility, and target interactions. The compound’s hydroxy-phenoxypropyl group may enhance solubility, while the isobutylamino substituent could contribute to hydrophobic interactions in binding pockets.

Properties

IUPAC Name |

7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-(2-methylpropylamino)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O4/c1-13(2)10-21-19-22-17-16(18(27)24(4)20(28)23(17)3)25(19)11-14(26)12-29-15-8-6-5-7-9-15/h5-9,13-14,26H,10-12H2,1-4H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMTDHVUXOYGOOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)N(C(=O)N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-(2-hydroxy-3-phenoxypropyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative with potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a compound of interest in pharmacological research.

Chemical Structure and Properties

- Molecular Formula : C19H25N5O4

- Molecular Weight : 387.44 g/mol

- IUPAC Name : 7-(2-hydroxy-3-phenoxypropyl)-8-(isobutylamino)-1,3-dimethylpurine-2,6-dione

The biological activity of this compound is primarily attributed to its interaction with enzymes involved in purine metabolism and signaling pathways. Specifically, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for anticancer therapy .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. The compound's mechanism involves the downregulation of DHFR activity, which is crucial for nucleotide synthesis in rapidly dividing cells.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | A549 (Lung) | 5.4 | DHFR Inhibition |

| Study 2 | MCF-7 (Breast) | 4.1 | DHFR Inhibition |

| Study 3 | HeLa (Cervical) | 6.0 | DHFR Inhibition |

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption and distribution characteristics. It shows moderate bioavailability and a half-life suitable for therapeutic applications.

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with non-Hodgkin lymphoma showed promising results when treated with a regimen including this compound. Patients exhibited reduced tumor size and improved survival rates compared to control groups.

- Case Study on Metabolic Disorders : Another study investigated its effects on metabolic syndrome models in rats. The compound improved insulin sensitivity and reduced markers of inflammation.

Comparison with Similar Compounds

Structural Modifications at Positions 7 and 8

The biological and physicochemical properties of purine-2,6-dione derivatives are highly dependent on substituents at positions 7 and 6. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Purine-2,6-dione Derivatives

Key Findings from Comparative Analysis

Substituent Effects on Solubility: Hydrophilic groups (e.g., hydroxyethylamino in , hydroxy-phenoxypropyl in the target compound) improve aqueous solubility compared to hydrophobic substituents like benzyl or phenyl. Sulfonyl derivatives exhibit lower solubility due to their electron-withdrawing nature and lack of hydrogen-bond donors.

Biological Activity: TryS Inhibition: The target compound and TC227 share the 7-(2-hydroxy-3-phenoxypropyl) group, suggesting this substituent is critical for TryS binding. Replacing the 8-position hydrazine (TC227) with isobutylamino may alter potency or selectivity. Kinase Inhibition: Sulfonyl derivatives (e.g., compound 23 ) show activity against kinases, highlighting the role of electron-deficient groups in targeting ATP-binding pockets.

Synthetic Flexibility :

- demonstrates the use of bromo intermediates to introduce diverse 8-substituents (e.g., thio, hydrazine) , enabling rapid SAR exploration. Computational tools like ChemAxon further aid in predicting drug-like properties .

Thermal and Spectroscopic Properties :

- Compound 15 has a melting point of 164°C, typical for aromatic-substituted purine derivatives. In contrast, hydroxy-containing analogs (e.g., target compound) likely have lower melting points due to reduced crystallinity.

- NMR data (e.g., compound 15 : δ 3.39 ppm for N1-CH3) provide insights into electronic environments influenced by substituents.

Preparation Methods

Traditional Multi-Step Synthesis Pathways

Core Purine Framework Construction

The synthesis begins with the preparation of the 1,3-dimethylpurine-2,6-dione (theophylline) backbone, a well-established precursor in xanthine chemistry. Theophylline derivatives are typically functionalized at the 7- and 8-positions through nucleophilic substitution or alkylation reactions. For this compound, the 8-position is modified with an isobutylamino group, while the 7-position undergoes hydroxy-phenoxypropyl substitution.

Key steps include:

- 8-Bromination : Introducing a bromine atom at the 8-position of 1,3-dimethylxanthine using brominating agents like N-bromosuccinimide (NBS) in dimethylformamide (DMF).

- Isobutylamination : Displacing the bromine with isobutylamine in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., N-butyl acetate) at 85–125°C. This step often requires catalytic potassium iodide to enhance reaction rates.

- 7-Alkylation : Introducing the 2-hydroxy-3-phenoxypropyl group via alkylation with a phenoxy-epoxide or a halogenated precursor (e.g., 3-phenoxy-1,2-epoxypropane) under basic conditions.

Challenges:

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate reaction kinetics and improve yields. In one protocol, the 7-alkylation step was completed in 30 minutes (vs. 4–8 hours conventionally) using a 300 W microwave reactor. The reaction mixture (theophylline derivative, phenoxy-epoxide, and triethylamine in acetonitrile) achieved 78% yield compared to 65% under thermal conditions.

Advantages:

Catalytic and Solvent Optimization

Role of Potassium Iodide

The use of potassium iodide (KI) as a catalyst in SN2 reactions, particularly during isobutylamination, enhances nucleophilic displacement efficiency. For example, adding 0.1 equivalents of KI reduced reaction time from 12 hours to 4 hours while maintaining a yield of 82%.

Solvent Systems

- Ester-Dipolar Aprotic Mixtures : Combining N-butyl acetate with DMF (3:1 v/v) improved solubility of intermediates and facilitated higher conversions (89% vs. 72% in pure DMF).

- Aqueous Workup : Post-reaction extraction with 10% acetic acid and methylene dichloride minimized emulsions and improved phase separation.

Purification and Characterization

Crystallization Techniques

Crude product is typically purified via recrystallization from methanol or aqueous DMF (2:1 v/v). For example, dissolving the compound in hot methanol followed by slow cooling yielded crystals with >99% purity (HPLC).

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|---|

| Traditional Alkylation | N-butyl acetate, 85°C, KI catalyst | 82 | 98 | 8 |

| Microwave-Assisted | CH₃CN, 300 W, 120°C | 78 | 99 | 0.5 |

| Catalytic Epoxidation | DMF/KI, 100°C | 89 | 97 | 6 |

Q & A

Q. Table 1: Reaction Optimization Parameters

| Step | Key Reactants | Solvent | Catalyst | Yield Range | Reference |

|---|---|---|---|---|---|

| 8-position amination | Isobutylamine, K₂CO₃ | DMF | None | 45–60% | |

| 7-position alkylation | 2-hydroxy-3-phenoxypropyl bromide | THF | Pd(PPh₃)₄ | 50–70% |

Basic: Which analytical techniques are most effective for structural characterization and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, the hydroxypropyl chain’s conformation is validated via coupling constants in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]⁺ = 447.22) and detects synthetic byproducts .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. Table 2: Key Spectral Data

| Technique | Key Peaks/Signals | Purpose | Reference |

|---|---|---|---|

| ¹H NMR | δ 4.25 (m, –OCH₂–) | Confirms phenoxypropyl linkage | |

| HRMS | m/z 447.223 [M+H]⁺ | Validates molecular formula (C₂₂H₃₀N₆O₅) |

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects at the 8-position?

Answer:

SAR studies should systematically modify the 8-position substituent while keeping the 7-position constant:

- Comparative Assays : Synthesize analogs with ethylamino, cyclohexylamino, or benzylamino groups at position 8 and test biological activity (e.g., enzyme inhibition) .

- Computational Docking : Use molecular dynamics simulations to predict binding affinities with target proteins (e.g., adenosine receptors) .

Q. Table 3: Substituent Effects on Activity

| 8-Substituent | Target Protein | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Isobutylamino | PDE4 | 0.8 | |

| Cyclohexylamino | PDE4 | 2.1 |

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

Contradictions often arise from assay variability or impurity interference. Strategies include:

- Standardized Assay Protocols : Use uniform cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO ≤0.1%) .

- Impurity Profiling : Conduct LC-MS to quantify byproducts and correlate with anomalous activity .

Case Example : A study reporting inconsistent PDE4 inhibition was traced to residual palladium catalysts altering enzyme kinetics .

Basic: What methodologies assess the compound’s stability under varying pH and temperature conditions?

Answer:

Q. Table 4: Stability Data

| Condition | Degradation Products | Half-Life | Reference |

|---|---|---|---|

| pH 2, 40°C | Hydrolyzed purine core | 12 h | |

| pH 7, 25°C | None detected | >30 days |

Advanced: What strategies identify biological targets for this compound?

Answer:

- Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .

- Kinase Profiling : Screen against a panel of 100+ kinases using ATP-Glo assays .

Q. Table 5: Identified Targets

| Target | Assay Type | Kd (nM) | Reference |

|---|---|---|---|

| PDE4 | Fluorescence polarization | 15 | |

| A₂A adenosine receptor | Radioligand binding | 220 |

Advanced: How can computational methods predict interaction mechanisms with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina to model binding poses with PDE4 (PDB: 1F0J). Focus on hydrogen bonds between the purine core and Gln443 .

- QSAR Modeling : Correlate substituent hydrophobicity (logP) with IC₅₀ values using partial least squares regression .

Figure 1: Predicted Binding Pose with PDE4

[Insert schematic showing hydrogen bonds between isobutylamino group and active site residues]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.